5-[[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]methyl]thiophene-3-carbonitrile
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Overview
Description
5-[[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]methyl]thiophene-3-carbonitrile is a complex organic compound that features a thiazole ring, a piperidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]methyl]thiophene-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally, the thiophene ring is introduced. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-[[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]methyl]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-[[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]methyl]thiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]methyl]thiophene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]methyl]thiophene-2-carbonitrile
- 5-[[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]methyl]thiophene-4-carbonitrile
Uniqueness
The uniqueness of 5-[[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]methyl]thiophene-3-carbonitrile lies in its specific structural configuration, which imparts distinct chemical and biological properties. This configuration can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]methyl]thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S2/c15-8-11-7-13(20-10-11)9-17-12-1-4-18(5-2-12)14-16-3-6-19-14/h3,6-7,10,12,17H,1-2,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQHTRRHFQXIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC(=CS2)C#N)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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